molecular formula C11H13N3O3 B13806041 1-Acetyl-3-methyl-5-phenylbiuret CAS No. 76267-42-0

1-Acetyl-3-methyl-5-phenylbiuret

Cat. No.: B13806041
CAS No.: 76267-42-0
M. Wt: 235.24 g/mol
InChI Key: OTQKGHUJKPAXCI-UHFFFAOYSA-N
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Description

1-Acetyl-3-methyl-5-phenylbiuret is an organic compound with the molecular formula C12H13N3O2 It is known for its unique structure, which includes an acetyl group, a methyl group, and a phenyl group attached to a biuret moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-3-methyl-5-phenylbiuret typically involves the reaction of acetyl chloride with 3-methyl-5-phenylbiuret in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the biuret moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-3-methyl-5-phenylbiuret undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-Acetyl-3-methyl-5-phenylbiuret has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Acetyl-3-methyl-5-phenylbiuret involves its interaction with specific molecular targets. The acetyl and phenyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

  • 1-Acetyl-3-methyl-5-phenylurea
  • 1-Acetyl-3-methyl-5-phenylthiourea
  • 1-Acetyl-3-methyl-5-phenylcarbamate

Comparison: 1-Acetyl-3-methyl-5-phenylbiuret is unique due to its biuret moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications.

Properties

CAS No.

76267-42-0

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

N-[methyl(phenylcarbamoyl)carbamoyl]acetamide

InChI

InChI=1S/C11H13N3O3/c1-8(15)12-10(16)14(2)11(17)13-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,17)(H,12,15,16)

InChI Key

OTQKGHUJKPAXCI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=O)N(C)C(=O)NC1=CC=CC=C1

Origin of Product

United States

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